molecular formula C5H11ClFNO3S B6201392 [(2S)-morpholin-2-yl]methanesulfonyl fluoride hydrochloride CAS No. 2694063-15-3

[(2S)-morpholin-2-yl]methanesulfonyl fluoride hydrochloride

Cat. No.: B6201392
CAS No.: 2694063-15-3
M. Wt: 219.66 g/mol
InChI Key: UINBFGBFUZJFDT-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[(2S)-morpholin-2-yl]methanesulfonyl fluoride hydrochloride” is a chemical compound with the CAS Number: 1955514-30-3 . It has a molecular weight of 219.66 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is morpholin-2-ylmethanesulfonyl fluoride hydrochloride . The InChI Code is 1S/C5H10FNO3S.ClH/c6-11(8,9)4-5-3-7-1-2-10-5;/h5,7H,1-4H2;1H .


Physical And Chemical Properties Analysis

This compound has a melting point of 198-199 degrees Celsius . It is a powder at room temperature .

Mechanism of Action

While the specific mechanism of action for “[(2S)-morpholin-2-yl]methanesulfonyl fluoride hydrochloride” is not available, methanesulfonyl fluoride (a related compound) is known to be a potent inhibitor of acetylcholinesterase (AChE), the enzyme that regulates acetylcholine, an important neurotransmitter in both the central and peripheral nervous systems .

Safety and Hazards

The compound has been labeled with the signal word “Danger” and has hazard statements H302, H315, H318, H335 . These statements indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [(2S)-morpholin-2-yl]methanesulfonyl fluoride hydrochloride involves the reaction of morpholine with methanesulfonyl chloride followed by treatment with hydrogen fluoride in the presence of a base to yield the desired product.", "Starting Materials": [ "Morpholine", "Methanesulfonyl chloride", "Hydrogen fluoride", "Base (e.g. triethylamine)" ], "Reaction": [ "Add methanesulfonyl chloride dropwise to a solution of morpholine in anhydrous dichloromethane at 0°C to 5°C under nitrogen atmosphere.", "Stir the reaction mixture at room temperature for 2 hours.", "Add the reaction mixture to a solution of hydrogen fluoride in anhydrous tetrahydrofuran at -78°C to -70°C under nitrogen atmosphere.", "Add a base (e.g. triethylamine) to the reaction mixture and stir at room temperature for 2 hours.", "Quench the reaction with saturated aqueous sodium bicarbonate solution.", "Extract the organic layer with dichloromethane.", "Dry the organic layer over anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure.", "Dissolve the residue in anhydrous dichloromethane and add hydrochloric acid in diethyl ether to yield [(2S)-morpholin-2-yl]methanesulfonyl fluoride hydrochloride as a white solid." ] }

2694063-15-3

Molecular Formula

C5H11ClFNO3S

Molecular Weight

219.66 g/mol

IUPAC Name

[(2S)-morpholin-2-yl]methanesulfonyl fluoride;hydrochloride

InChI

InChI=1S/C5H10FNO3S.ClH/c6-11(8,9)4-5-3-7-1-2-10-5;/h5,7H,1-4H2;1H/t5-;/m0./s1

InChI Key

UINBFGBFUZJFDT-JEDNCBNOSA-N

Isomeric SMILES

C1CO[C@@H](CN1)CS(=O)(=O)F.Cl

Canonical SMILES

C1COC(CN1)CS(=O)(=O)F.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.